molecular formula C14H18BrNO4 B3154904 Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate CAS No. 787576-32-3

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate

Cat. No.: B3154904
CAS No.: 787576-32-3
M. Wt: 344.20
InChI Key: WYVNWDDWNLKSDL-UHFFFAOYSA-N
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Description

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate is an organic compound with the molecular formula C14H18BrNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and ester group are key sites for chemical reactions, allowing the compound to participate in various synthetic transformations. The Boc protecting group provides stability and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-chlorophenyl)(tert-butoxycarbonyl)amino)acetate
  • Methyl 2-((4-fluorophenyl)(tert-butoxycarbonyl)amino)acetate
  • Methyl 2-((4-iodophenyl)(tert-butoxycarbonyl)amino)acetate

Uniqueness

Methyl 2-((4-bromophenyl)(tert-butoxycarbonyl)amino)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

methyl 2-[4-bromo-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16(9-12(17)19-4)11-7-5-10(15)6-8-11/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNWDDWNLKSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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